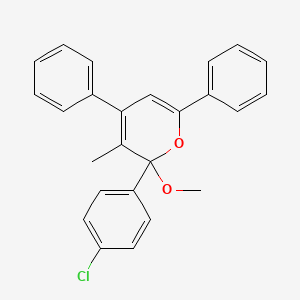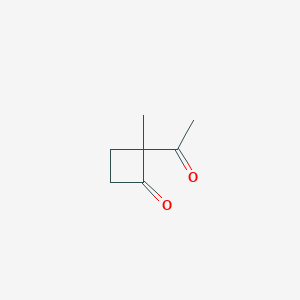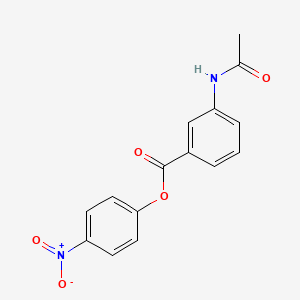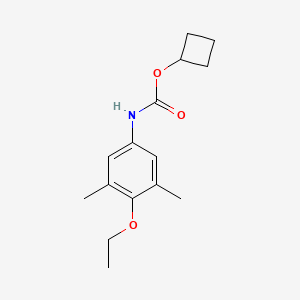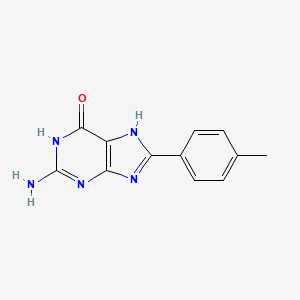![molecular formula C23H18NP B14423267 N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline CAS No. 82505-84-8](/img/structure/B14423267.png)
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline is a chemical compound known for its unique structure and properties It belongs to the class of organophosphorus compounds and features a phosphanyl group attached to a butadiyne backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline typically involves the coupling of diphenylphosphine with a butadiyne derivative. One common method is the oxidative acetylene coupling, where the butadiyne backbone is formed through the reaction of acetylene with a suitable oxidizing agent . The reaction conditions often include the use of palladium or copper catalysts to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced to form different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are employed.
Major Products Formed
Oxidation: Diphenylphosphine oxide derivatives.
Reduction: Various reduced phosphine compounds.
Substitution: Halogenated aromatic derivatives.
Wissenschaftliche Forschungsanwendungen
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline has several scientific research applications:
Chemistry: Used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Material Science: Employed in the synthesis of novel materials with unique electronic and optical properties.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Wirkmechanismus
The mechanism by which N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline exerts its effects is primarily through its interaction with metal centers in catalytic processes. The phosphanyl group acts as a ligand, coordinating with metal atoms to form complexes that facilitate various chemical transformations. The butadiyne backbone provides rigidity and electronic properties that enhance the compound’s reactivity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(Diphenylphosphoryl)buta-1,3-diyn-1-yl]-N-methylaniline: Similar structure but with a phosphoryl group instead of a phosphanyl group.
1,4-Diphenylbutadiyne: Lacks the phosphanyl group but shares the butadiyne backbone.
Uniqueness
N-[4-(Diphenylphosphanyl)buta-1,3-diyn-1-yl]-N-methylaniline is unique due to the presence of the phosphanyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in catalysis and material science applications where specific ligand properties are required.
Eigenschaften
| 82505-84-8 | |
Molekularformel |
C23H18NP |
Molekulargewicht |
339.4 g/mol |
IUPAC-Name |
N-(4-diphenylphosphanylbuta-1,3-diynyl)-N-methylaniline |
InChI |
InChI=1S/C23H18NP/c1-24(21-13-5-2-6-14-21)19-11-12-20-25(22-15-7-3-8-16-22)23-17-9-4-10-18-23/h2-10,13-18H,1H3 |
InChI-Schlüssel |
SXUNBTDGFHESFD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C#CC#CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanol, 2-[[(2-aminophenyl)methyl]amino]-](/img/structure/B14423187.png)

![N-[3-Methyl-4-(2-nitroprop-1-en-1-yl)phenyl]acetamide](/img/no-structure.png)
![Trimethyl{3-[(oxan-2-yl)oxy]but-1-yn-1-yl}silane](/img/structure/B14423200.png)
